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Compound of Interest

Compound Name: 1-Methyl-1H-imidazol-2-amine

Cat. No.: B041917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for the compound 1-Methyl-1H-imidazol-2-amine. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted data based

on the analysis of structurally similar compounds and established principles of spectroscopic

interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers

in their analytical workflows.

Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectroscopic data for 1-Methyl-1H-
imidazol-2-amine. These values are derived from known data for related imidazole and amine

compounds and should be considered as estimates.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Notes

N-CH₃ 3.5 - 3.7 Singlet -

The methyl

group attached

to the imidazole

nitrogen is

expected to be a

singlet.

Imidazole H-4 6.5 - 6.8 Doublet ~2.0 Coupled to H-5.

Imidazole H-5 6.8 - 7.1 Doublet ~2.0 Coupled to H-4.

-NH₂ 4.5 - 5.5 Broad Singlet -

The chemical

shift of amine

protons can be

highly variable

and depends on

solvent and

concentration.

This signal may

exchange with

D₂O.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Notes

C2 (Imidazole) 150 - 155

Carbon bearing the amino

group, expected to be

significantly deshielded.

C4 (Imidazole) 115 - 120

C5 (Imidazole) 120 - 125

N-CH₃ 30 - 35
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Table 3: Predicted IR Absorption Data

Functional Group
Predicted
Absorption Range
(cm⁻¹)

Intensity Notes

N-H Stretch (Amine) 3300 - 3500 Medium

Primary amines

typically show two

bands in this region

(symmetric and

asymmetric

stretching).[1]

C-H Stretch

(Aromatic)
3000 - 3150 Medium

Associated with the

imidazole ring.

C-H Stretch (Aliphatic) 2850 - 3000 Medium
From the methyl

group.

N-H Bend (Amine) 1580 - 1650 Medium to Strong
Scissoring vibration of

the primary amine.[1]

C=C and C=N Stretch 1400 - 1600 Medium to Strong
Vibrations from the

imidazole ring.

C-N Stretch 1250 - 1350 Medium

Table 4: Predicted Mass Spectrometry Data
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Analysis Type Predicted m/z Value Notes

Molecular Ion [M]⁺ 97.06 Calculated for C₄H₇N₃.

Protonated Molecule [M+H]⁺ 98.07
Expected in soft ionization

techniques like ESI or CI.

Major Fragment Ions m/z 82, 70, 55, 42

Fragmentation patterns are

difficult to predict with certainty

but may involve loss of NH₂,

CH₃, or cleavage of the

imidazole ring. The loss of a

methyl radical from the

molecular ion is a common

fragmentation pathway for N-

methylated compounds.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1-Methyl-1H-imidazol-2-amine.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or D₂O) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical

shifts, particularly for the labile amine protons.

Instrument Setup:

The NMR spectra should be acquired on a spectrometer operating at a proton frequency

of 300 MHz or higher.

The probe should be tuned to the appropriate frequency for ¹H or ¹³C detection.

The magnetic field should be shimmed to achieve optimal homogeneity and resolution.
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¹H NMR Data Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically used.

Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

Number of Scans: 16 to 64 scans are generally sufficient for a sample of this

concentration.

Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Data Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker

instruments) is used to simplify the spectrum and enhance sensitivity.[2]

Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR

due to the low natural abundance of the ¹³C isotope.

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:
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For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient.

Place a small amount of the solid sample directly onto the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with

dry potassium bromide and pressing the mixture into a thin, transparent disk.

Instrument Setup:

An FTIR spectrometer is used for data acquisition.

A background spectrum of the empty sample holder (or clean ATR crystal) should be

recorded first and automatically subtracted from the sample spectrum.[3]

Data Acquisition:

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

Data Processing:

The resulting spectrum is typically plotted as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

Instrumentation and Ionization:

A mass spectrometer equipped with an electrospray ionization (ESI) or chemical ionization

(CI) source is suitable for this type of molecule.[4] ESI is a soft ionization technique that is

likely to produce the protonated molecule [M+H]⁺.[4] Electron ionization (EI) can also be
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used, which may provide more fragmentation information but might not show a prominent

molecular ion peak.[4]

Data Acquisition:

Mass Range: Set the mass analyzer to scan a range that includes the expected molecular

weight of the compound (e.g., m/z 50-200).

Ionization Mode: Positive ion mode is typically used for amines.

Fragmentation (MS/MS): To obtain structural information, tandem mass spectrometry

(MS/MS) can be performed. The [M+H]⁺ ion is selected and fragmented by collision-

induced dissociation (CID) to generate product ions.

Data Processing:

The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio

(m/z).

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a small

organic molecule like 1-Methyl-1H-imidazol-2-amine.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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